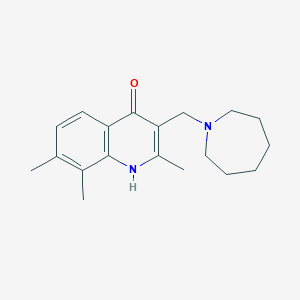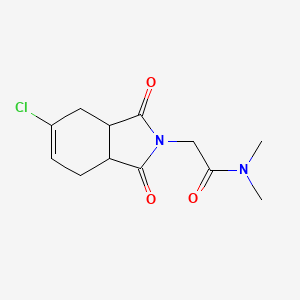
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to the core structure of the compound often involves multi-step reactions, including cyclocondensation and ring transformation processes. For instance, the synthesis of 3,4-dihydroisoquinolines, through base-catalysed ring transformation of 1-furyl-3,4-dihydroisoquinolines, showcases the complexity and precision required in synthesizing such compounds (Losel, 1988). Additionally, reactions involving dialkylbenzylcarbinols with 2-cyanofuran under acidic conditions have been employed to form related 3,4-dihydroisoquinoline derivatives, demonstrating the versatility of synthetic approaches (Mikhailovskii et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through techniques like X-ray crystallography. For example, the crystal structure analysis of related compounds has provided insights into the arrangement of atoms and the spatial configuration, which is crucial for understanding the compound's reactivity and interaction with other molecules (Sokol et al., 2003).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including the Diels-Alder reaction, showcasing their reactivity. For instance, the synthesis of 3,3-dialkyl-1-(2-furyl)-3,4-dihydroisoquinolines and their subsequent reaction with maleic anhydride to form complex dione products illustrates the compound's capacity for chemical transformations (Mikhailovskii et al., 2013).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- Synthesis of Isoindoloisoquinoline Alkaloids : The compound is used in the synthesis of isoindolo(1,2-a)isoquinoline alkaloids like jamtine and hirsutine. This process involves tandem alkylation and cycloaddition reactions starting from phenethylamines (Zubkov et al., 2010).
- Ring Transformation Studies : Research has focused on the base-catalyzed ring transformation of furyl-dihydroisoquinolines, leading to the formation of novel compounds with potential applications in various chemical syntheses (Losel, 1988).
- Diels–Alder Reactions : The compound is a precursor in Diels–Alder reactions, forming complex structures such as exo-19,19-dimethyl-1-(2-furyl)-15-oxa-18-azapentacyclo[10.5.2.02,11.O4,9.O13,17]nonadeca-2,4,6,8,10-pentaene-14,16-dione, which are analyzed using X-ray structural analysis (Mikhailovskii et al., 2013).
Catalysis and Green Chemistry
- Eco-friendly Synthesis : The compound plays a role in green chemistry, being synthesized in eco-friendly conditions like ionic liquids, showcasing an advancement in sustainable chemical processes (Chen et al., 2007).
- Catalyzed Synthesis of Benzodiazepines : It's used in the Pictet–Spengler reaction for the synthesis of benzodiazepines, indicating its utility in producing therapeutically relevant compounds (Tolkunov et al., 2017).
Complex Formation and Analysis
- Formation of Metal Complexes : The compound forms complexes with metals like iron, indicating its potential application in coordination chemistry and material science (Sokol et al., 2003).
- Synthesis of Gold Complexes : It's involved in gold-catalyzed reactions to form dihydroquinazolinones, demonstrating its role in novel synthetic methodologies (Kadiyala et al., 2020).
Other Chemical Applications
- Synthesis of 2-(5-R-2-Furyl)-4-oxoquinazolines : This compound is crucial in the condensation reactions forming 2-(5-R-2-furyl)-4-oxoquinazolines, a group of compounds that have potential applications in various fields of organic chemistry (Kozlovskaya et al., 1989).
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-19-11-16(20-6-3-9-26-20)10-18-17(19)12-22-21(23-18)24-8-7-14-4-1-2-5-15(14)13-24/h1-6,9,12,16H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTHVFBNISWLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5504258.png)
![(1R*,5R*)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504262.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5504267.png)
![4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5504276.png)


![9-[3-(2-aminoethyl)benzyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5504289.png)
![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5504305.png)

![2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5504319.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5504323.png)
![N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5504327.png)
